molecular formula C12H11BrN2O2 B7554181 5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide

5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide

Cat. No. B7554181
M. Wt: 295.13 g/mol
InChI Key: PYVBRWZUQHUQLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide, also known as BMF-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BMF-2 is a heterocyclic compound that belongs to the furan family and contains a bromine atom, a pyridine ring, and an amide group.

Mechanism of Action

The exact mechanism of action of 5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide is not fully understood. However, it is believed that 5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide exerts its pharmacological effects by interacting with specific target proteins or enzymes. For example, 5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide has been shown to inhibit hMAO-B by binding to the active site of the enzyme, which leads to the suppression of dopamine oxidation. Similarly, 5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide has been reported to inhibit HDAC by binding to the zinc ion in the active site of the enzyme, which leads to the modulation of gene expression.
Biochemical and Physiological Effects:
5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide has been shown to exhibit various biochemical and physiological effects. For example, 5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide has been reported to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. 5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages. In addition, 5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide has been reported to inhibit the growth of fungi such as Candida albicans by disrupting the fungal cell membrane.

Advantages and Limitations for Lab Experiments

5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent pharmacological effects at low concentrations. However, 5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide also has some limitations. For example, it has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, the exact mechanism of action of 5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the study of 5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide. One potential area of research is the development of 5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide derivatives with improved pharmacological properties. Another area of research is the investigation of 5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide as a potential therapeutic agent for various diseases, including cancer, inflammation, and fungal infections. Additionally, the elucidation of the exact mechanism of action of 5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide could lead to the development of more targeted and effective therapies for these diseases.

Synthesis Methods

The synthesis of 5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide involves the reaction of 5-bromo-2-furoic acid with 3-methylpyridin-2-ylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain pure 5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide.

Scientific Research Applications

5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide has shown promising results in various scientific research applications, especially in medicinal chemistry. It has been studied for its potential as an anticancer agent, anti-inflammatory agent, and antifungal agent. 5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide has also been investigated for its ability to inhibit specific enzymes such as human monoamine oxidase B (hMAO-B) and histone deacetylase (HDAC).

properties

IUPAC Name

5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-8-3-2-6-14-9(8)7-15-12(16)10-4-5-11(13)17-10/h2-6H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVBRWZUQHUQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide

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